molecular formula C13H14ClN3O3S2 B2525575 N-(6-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide CAS No. 1100757-95-6

N-(6-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide

Cat. No. B2525575
CAS RN: 1100757-95-6
M. Wt: 359.84
InChI Key: UBJCOSIUMDHRET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives is a multi-step process that often begins with a simple aromatic acid or its derivatives. For instance, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was achieved from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in nine steps, resulting in a 1% overall chemical yield. The process included a desmethylation step to produce a precursor for radiolabeling, which was then used to prepare the target tracer with a specific activity at the end of bombardment . Similarly, the synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides involved the reaction of aminopyridines with an imidazolide derivative of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid, although the presence of a sulfo group could affect the reactivity and prevent acylation of sterically hindered amines .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be confirmed using techniques such as 1H-NMR spectroscopy and X-ray diffraction analysis. For example, the structure of 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide was elucidated using these methods, revealing that it crystallizes in the monoclinic space group with specific unit-cell parameters . The molecular conformation of the benzothiazine nucleus, as seen in N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, can significantly influence the pharmacological properties of these compounds .

Chemical Reactions Analysis

The reactivity of benzamide derivatives with various functional groups can be explored through derivatization reactions. For instance, the reactivity of 4-(N,N-dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole with alcohols and amines was investigated, showing that enantiomers of this reagent were equally reactive with these functional groups, leading to the formation of fluorescent ester and amide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their solubility, partition coefficients, and stability, can be crucial for their pharmacokinetic behavior. For example, the lipophilic substituted benzamide N-[(1-butyl-2-pyrrolidinyl)methyl]-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide hydrochloride demonstrated higher penetration through the gastrointestinal membrane and the blood-brain barrier compared to sulpiride, as indicated by its higher octanol-water partition coefficient and brain/plasma ratios . The thermal decomposition of metal complexes of benzamide derivatives can be studied using techniques like TG/TDA, and their electrochemical behavior can be understood through cyclic voltammetry .

Scientific Research Applications

Synthesis Techniques

Methanesulfonic acid/SiO2 has been identified as an effective mixture for synthesizing 2-substituted aromatic and aliphatic benzothiazoles, demonstrating simplicity and versatility in handling diverse carboxylic acids under mild conditions, which could potentially facilitate the synthesis of compounds like N-(6-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide with good yields (Sharghi & Asemani, 2009).

Molecular Interaction Studies

Research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has led to investigations of various 6,5-heterocycles to improve metabolic stability, a context where analogs of the compound might be studied for their potential efficacy and stability in biological systems (Stec et al., 2011).

Sensor Development

A study on pyridine-2,6-dicarboxamide based scaffolds revealed a chemosensor with benzothiazole ring appendages that was highly selective for S2- ion and gaseous H2S, indicating applications in environmental monitoring and safety assessments (Kumar et al., 2018).

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3S2/c1-22(19,20)17-6-2-3-10(17)12(18)16-13-15-9-5-4-8(14)7-11(9)21-13/h4-5,7,10H,2-3,6H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJCOSIUMDHRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide

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